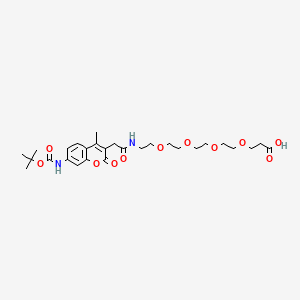
AMCA-PEG4-Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMCA-PEG4-Acid: is a fluorescent reagent with a terminal carboxylic acid group. It is a blue fluorescent dye that is often used in scientific research for labeling and imaging purposes. The hydrophilic polyethylene glycol (PEG) spacer arm increases water solubility, membrane permeability, and conjugation efficiency.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AMCA-PEG4-Acid typically involves the following steps:
Synthesis of AMCA (7-amino-4-methyl-3-coumarinacetic acid): : This is achieved through a series of organic reactions starting from coumarin derivatives.
Attachment of PEG4: : The PEG4 spacer is attached to the AMCA molecule through a reaction with a PEG4 derivative that has a reactive group compatible with the carboxylic acid group of AMCA.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process also involves purification steps to remove any impurities and ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
AMCA-PEG4-Acid can undergo several types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form a carboxylate ion.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The carboxylic acid group can react with various reagents to form esters or amides.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous solution at room temperature.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in anhydrous solvents like ether or THF.
Substitution: : Reagents such as thionyl chloride (SOCl2) for esterification and various amines for amidation are used. The reactions are often carried out under reflux conditions.
Major Products Formed
Oxidation: : Carboxylate ion
Reduction: : Amine
Substitution: : Esters and amides
科学的研究の応用
AMCA-PEG4-Acid is widely used in scientific research due to its fluorescent properties. It is commonly used in:
Chemistry: : As a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: : For labeling proteins, nucleic acids, and other biomolecules in imaging and microscopy studies.
Medicine: : In diagnostic assays and imaging techniques to detect and visualize biological targets.
Industry: : In quality control and research and development of fluorescent materials.
作用機序
AMCA-PEG4-Acid exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength (345 nm) and emits light at a longer wavelength (450 nm), making it useful for imaging and labeling. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules to produce a fluorescent signal.
類似化合物との比較
AMCA-PEG4-Acid is similar to other fluorescent dyes such as Alexa Fluor 350 and DyLight 350 . it is unique in its non-sulfonated structure, which provides better water solubility and membrane permeability. Additionally, its resistance to photobleaching makes it a preferred choice for long-term imaging studies.
Similar Compounds
Alexa Fluor 350
DyLight 350
AMCA (7-amino-4-methyl-3-coumarinacetic acid)
特性
分子式 |
C28H40N2O11 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[[2-[4-methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-3-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H40N2O11/c1-19-21-6-5-20(30-27(35)41-28(2,3)4)17-23(21)40-26(34)22(19)18-24(31)29-8-10-37-12-14-39-16-15-38-13-11-36-9-7-25(32)33/h5-6,17H,7-16,18H2,1-4H3,(H,29,31)(H,30,35)(H,32,33) |
InChIキー |
DDEJVWCVRBLHAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)CC(=O)NCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


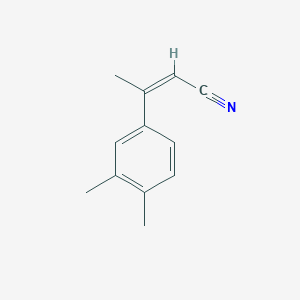
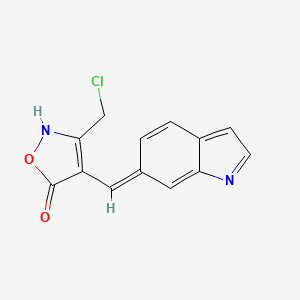
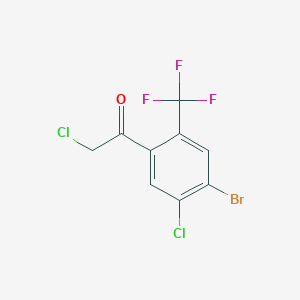
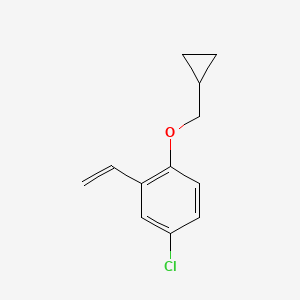
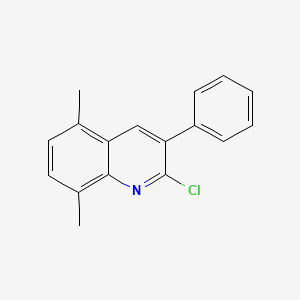
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)

![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)
![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)

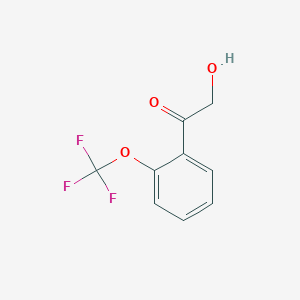
[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
